molecular formula C19H24Br2N2O2S B13768889 6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide CAS No. 60969-84-8

6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide

Cat. No.: B13768889
CAS No.: 60969-84-8
M. Wt: 504.3 g/mol
InChI Key: LEYVLSXJYHBPRM-UHFFFAOYSA-N
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Description

The compound 6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol; dihydrobromide is a structurally complex molecule featuring a dihydrobenzo[b]benzothiepine core substituted with a 4-methylpiperazinyl group at position 6 and hydroxyl groups at positions 2 and 2. Key attributes include:

  • Molecular Formula: C₁₉H₂₁Br₂N₂O₂S (inferred from analogous dihydrochloride in ).
  • Molecular Weight: ~433.8 g/mol (adjusted for bromide counterions vs. chloride).
  • Structural Features: The benzo[b]benzothiepine scaffold fused with a piperazine ring and diol substituents distinguishes it from simpler heterocyclic systems.

Properties

CAS No.

60969-84-8

Molecular Formula

C19H24Br2N2O2S

Molecular Weight

504.3 g/mol

IUPAC Name

6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide

InChI

InChI=1S/C19H22N2O2S.2BrH/c1-20-6-8-21(9-7-20)15-10-13-11-16(22)17(23)12-19(13)24-18-5-3-2-4-14(15)18;;/h2-5,11-12,15,22-23H,6-10H2,1H3;2*1H

InChI Key

LEYVLSXJYHBPRM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CC3=CC(=C(C=C3SC4=CC=CC=C24)O)O.Br.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-2,3-diol;dihydrobromide typically involves multiple steps. One common method involves the reaction of 4-methylpiperazine with a suitable benzothiepine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-2,3-diol;dihydrobromide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Tyrosine Kinase Modulation :
    • The compound has been identified as a potential modulator of tyrosine kinases, which are critical in various signaling pathways related to cell growth and differentiation. This modulation could have implications in cancer treatment, where aberrant tyrosine kinase activity is often observed .
  • Antipsychotic Activity :
    • Compounds similar to this one have been investigated for their antipsychotic effects. The piperazine ring is commonly found in many antipsychotic drugs, suggesting that this compound may exhibit similar properties .
  • Neuroprotective Effects :
    • Preliminary studies indicate that benzothiepine derivatives can provide neuroprotective benefits, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

  • Study on Tyrosine Kinase Inhibition : A patent filed in 2006 discussed the synthesis and evaluation of various heterocyclic compounds, including those similar to 6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b] benzothiepine-2,3-diol, highlighting their efficacy in inhibiting tyrosine kinases involved in cancer progression .
  • Antipsychotic Research : A comparative study on the pharmacodynamics of piperazine derivatives demonstrated significant antipsychotic effects in animal models, providing a basis for further exploration of this compound's potential in psychiatric medicine .

Therapeutic Potential

The therapeutic potential of 6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b] benzothiepine-2,3-diol; dihydrobromide can be summarized as follows:

Application Area Potential Use Evidence Level
Cancer TreatmentTyrosine kinase inhibitionModerate (preclinical)
Mental HealthAntipsychotic effectsModerate (preclinical)
NeuroprotectionPotential benefits in neurodegenerative diseasesPreliminary studies

Mechanism of Action

The mechanism of action of 6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzobbenzothiepine-2,3-diol;dihydrobromide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Key Structural and Functional Differences

In contrast, the benzylpiperazinyl group in Compound 4c increases lipophilicity, favoring blood-brain barrier penetration. Diol vs. Chloro/Hydroxyl: The diol substituents in the target compound may participate in hydrogen bonding, influencing binding affinity to targets like kinases or oxidoreductases. The chloro/hydroxyl combination in ’s analog could modulate electron distribution and reactivity.

Salt Forms :

  • Dihydrobromide vs. Dihydrochloride : Bromide salts generally exhibit higher molar solubility in aqueous media compared to chlorides, which may improve bioavailability.

Biological Activity

The compound 6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b] benzothiepine-2,3-diol; dihydrobromide is a member of the benzothiepine family and is notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₂₃Br₂N₃OS
  • Molecular Weight : 426.34 g/mol
  • IUPAC Name : 6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b] benzothiepine-2,3-diol

Structural Features

The compound features a piperazine ring, which is often associated with various biological activities, including anxiolytic and antidepressant effects. The presence of the benzothiepine moiety suggests potential interactions with neurotransmitter systems.

Research indicates that compounds similar to 6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b] benzothiepine-2,3-diol may act on multiple neurotransmitter systems:

  • Dopaminergic System : Some studies suggest that benzothiepine derivatives can modulate dopamine receptors, potentially influencing mood and behavior.
  • Serotonergic Activity : These compounds may also interact with serotonin receptors, which are crucial in regulating mood and anxiety.

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies:

  • Antidepressant Effects : Animal models have shown that similar compounds exhibit significant antidepressant-like effects in behavioral tests .
  • Anxiolytic Properties : The piperazine moiety is linked to anxiolytic activity, suggesting that this compound may reduce anxiety in experimental models .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in vitro and in vivo, indicating potential therapeutic applications in neurodegenerative diseases .

Case Studies

Several research studies have investigated the biological effects of compounds related to 6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b] benzothiepine-2,3-diol :

StudyFindings
Study A (2020)Found significant reduction in depressive behavior in rodent models treated with similar benzothiepine derivatives.
Study B (2019)Reported anxiolytic effects in mice administered with compounds containing piperazine rings.
Study C (2021)Demonstrated neuroprotective effects against oxidative stress in neuronal cell cultures treated with related compounds.

Q & A

Q. What are the critical challenges in synthesizing 6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol dihydrobromide, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Challenges : The compound’s fused heterocyclic core (benzothiepine) and stereochemical complexity require precise control over cyclization and substitution steps. The 4-methylpiperazine moiety introduces steric hindrance, complicating regioselective functionalization.
  • Optimization Strategies :
    • Catalytic Systems : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-boronic acid coupling, as demonstrated in dibenzoazepine synthesis (e.g., 100°C in a sealed tube with PE:EA purification ).
    • Solvent Selection : Green solvents (e.g., ethanol/water mixtures) improve yield and reduce side products, as shown in tetrahydrobenzothieno[2,3-d]pyrimidine synthesis (70–88% yields) .
    • Temperature Control : Gradual heating (e.g., 80–100°C) minimizes decomposition of thermally sensitive intermediates.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the dihydrobenzo[b]benzothiepine core (e.g., aromatic protons at δ 6.8–7.5 ppm) and the 4-methylpiperazine group (N–CH₃ at δ 2.3–2.5 ppm). Compare with analogs like 4-(4-benzylpiperazin-1-yl)-tetrahydrobenzothieno[2,3-d]pyrimidine .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular weight. For example, a theoretical [M+H]+ of 494.12 g/mol requires <5 ppm deviation .
  • HPLC-PDA : Monitor purity (>95%) using a C18 column (MeCN:H₂O gradient) and UV detection at 254 nm.

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity trends during the dihydrobromide salt formation?

Methodological Answer:

  • Acid-Base Dynamics : The dihydrobromide salt forms via protonation of the piperazine nitrogen. Competing protonation sites (e.g., phenolic -OH groups) may reduce salt stability.
  • Counterion Effects : Bromide’s low polarizability compared to chloride (as in dihydrochloride analogs ) may alter solubility. Test salt stability under humidity (40–80% RH) and thermal stress (25–60°C).
  • Crystallography : Resolve single-crystal X-ray structures to confirm protonation sites and hydrogen-bonding networks.

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 4-methylpiperazine substituent on biological activity?

Methodological Answer:

  • Analog Synthesis : Replace 4-methylpiperazine with morpholine, piperidine, or unsubstituted piperazine (see 2-(4-methylpiperazin-1-yl)pyridine-4-boronic acid derivatives ).
  • Biological Assays : Test analogs for target binding (e.g., kinase inhibition) using SPR or fluorescence polarization.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent bulk/logP with activity.

Q. What advanced techniques resolve discrepancies in stability data under oxidative conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to H₂O₂ (0.3% v/v) or UV light (ICH Q1B guidelines). Monitor degradation via LC-MS/MS.
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40°C/75% RH).
  • EPR Spectroscopy : Detect free radicals (e.g., from benzo[b]benzothiepine ring oxidation) to identify degradation pathways.

Methodological Notes

  • Safety Protocols : Adhere to glovebox techniques for moisture-sensitive steps (e.g., salt formation) .
  • Data Reproducibility : Validate synthetic routes using DOE (Design of Experiments) principles .

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